2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Description
The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone features a hybrid structure combining a benzooxazole-thioether moiety, an ethanone linker, and a piperazine-pyrimidine-piperidine pharmacophore.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c29-21(15-31-22-25-17-6-2-3-7-18(17)30-22)28-12-10-27(11-13-28)20-14-19(23-16-24-20)26-8-4-1-5-9-26/h2-3,6-7,14,16H,1,4-5,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFKRMJIFVLQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate precursor.
Thioether formation: The benzo[d]oxazole ring can be functionalized with a thiol group.
Coupling with ethanone: The thiol-functionalized benzo[d]oxazole can be coupled with an ethanone derivative.
Formation of the piperidine and piperazine rings: These rings can be introduced through nucleophilic substitution reactions.
Pyrimidine ring introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group could yield a sulfoxide or sulfone, while reduction of the carbonyl group could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine
This compound replaces the benzooxazole-thio group with a benzodioxol-methyl substituent. Crystallographic data (a = 9.84 Å, b = 10.22 Å, c = 14.21 Å; α = 90°, β = 99.7°, γ = 90°) indicate a planar pyrimidine ring, contrasting with the target compound’s pyrimidine-piperidine group, which introduces steric bulk and conformational flexibility.
2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
This derivative incorporates a thioxo-thiazolidinone group and a fused pyrido-pyrimidinone core. The thioxo group may confer stronger hydrogen-bonding interactions than the target’s thioether.
Benzoheterocycle-Piperazine Hybrids
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (4l)
This compound replaces the benzooxazole-thio group with a phthalimide (isoindoline-1,3-dione) linked via an ethyl spacer. Spectroscopic data (¹H NMR: δ 7.85 ppm for phthalimide protons; IR: 1774 cm⁻¹ for carbonyl) highlight its distinct electronic profile. The phthalimide’s electron-withdrawing nature may reduce nucleophilicity compared to the target’s benzooxazole-thioether, impacting reactivity in biological systems .
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (7)
The methanone linker (vs. ethanone in the target) reduces steric hindrance, possibly improving binding to flat enzymatic pockets .
Thioether-Linked Piperidine/Piperazine Derivatives
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
This analog features a 1,3,4-oxadiazole-thioether group and a methylpiperidine. The oxadiazole’s electronegativity may enhance metabolic stability compared to the target’s benzooxazole-thioether. However, the methylpiperidine’s reduced steric bulk (vs. piperidine-pyrimidine in the target) could limit interactions with deep binding sites .
Structural and Functional Data Comparison
Q & A
Q. Critical Parameters :
- Temperature control (60–80°C for coupling steps).
- Anhydrous solvents (DMF, DCM) to prevent hydrolysis.
Advanced: How can reaction yields be optimized during the synthesis of the piperazine-pyrimidine intermediate?
Yields depend on:
- Catalyst Selection : Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling improves pyrimidine-piperazine bond formation (yield: 65–75% vs. 40–50% without catalyst) .
- Solvent Polarity : DMF enhances nucleophilic substitution rates compared to THF.
- Stoichiometry : A 1.2:1 molar ratio of pyrimidine to piperazine minimizes side products .
Q. Mitigation :
- Standardize ATP at physiological levels (1–2 mM).
- Use isogenic cell lines for comparative studies .
Basic: What functional groups influence the compound’s solubility and bioavailability?
Q. Optimization Strategy :
- Salt formation (e.g., HCl salt) increases solubility to 1.2 mg/mL .
Advanced: What structural modifications improve target selectivity in kinase inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
